Sitagliptin Deamino Impurity 2 CAS number 1675201-14-5
Sitagliptin Deamino Impurity 2 CAS number 1675201-14-5
The following technical guide provides an in-depth analysis of Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5), structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals.
Executive Summary & Chemical Profile
Sitagliptin Deamino Impurity 2 (CAS 1675201-14-5), often referred to in technical literature as the Sitagliptin Styrylacetyl Analog or Sitagliptin FP Impurity C , represents a critical quality attribute (CQA) in the lifecycle management of Sitagliptin Phosphate.
Unlike the parent API, which contains a primary amine at the
Chemical Identification
| Parameter | Technical Specification |
| Common Name | Sitagliptin Deamino Impurity 2 |
| CAS Number | 1675201-14-5 |
| Chemical Name | (E)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-3-en-1-one |
| Molecular Formula | C |
| Molecular Weight | 390.28 g/mol |
| Structural Feature | |
| Solubility | Soluble in Methanol, Acetonitrile; Sparingly soluble in Water |
Mechanistic Pathways: Formation & Causality
Understanding the root cause of CAS 1675201-14-5 is a prerequisite for effective control. The impurity arises through two distinct primary pathways: Process-Related Isomerization and Degradation-Driven Elimination .
Pathway A: Process-Related Isomerization
During the synthesis of Sitagliptin, particularly involving the hydrogenation of enamine or enone intermediates, regio-isomerization can occur.[1]
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Mechanism: The reduction of the
-keto amide or the dehydration of a -hydroxy precursor can yield the thermodynamic styryl isomer (conjugated with the phenyl ring) rather than the kinetic enone isomer (conjugated with the carbonyl). -
Critical Parameter: Inefficient stereoselective hydrogenation catalysts or improper pH control during the formation of the amino-group precursor.
Pathway B: Degradation (Elimination)
In the finished dosage form or API stability studies, Sitagliptin can undergo deamination.
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Mechanism: Under thermal stress or acidic/basic conditions, the
-amino group acts as a leaving group. While direct elimination typically favors the -unsaturated system (Michael acceptor), subsequent isomerization to the -unsaturated system (styryl) is driven by the stability of the conjugated phenyl system. -
Thermodynamics: The C3-C4 double bond (Impurity 2) is stabilized by conjugation with the electron-deficient 2,4,5-trifluorophenyl ring, making it a stable downstream product of the initial elimination.
Visualization: Formation Logic
The following diagram illustrates the mechanistic divergence between the parent Sitagliptin and the Deamino Impurity 2.
Caption: Mechanistic pathway showing the divergence of Sitagliptin to Deamino Impurity 2 via elimination and isomerization.
Analytical Strategy: Detection & Quantification
Quantifying CAS 1675201-14-5 requires resolving it from the parent API and the structurally similar "Deamino Impurity 1" (the
Validated HPLC Method Parameters
This protocol is synthesized from stability-indicating method development principles tailored for Sitagliptin impurities.
| Parameter | Condition |
| Column | C18 Stationary Phase (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate or 0.1% Perchloric Acid in Water (pH 4.0 - 4.5) |
| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) |
| Gradient Profile | T(min): 0→5 (10% B); 5→25 (10%→60% B); 25→30 (60% B); 30→35 (Equilibrate) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C - 40°C |
| Detection | UV at 210 nm (for max sensitivity) or 254 nm (for specificity) |
| Retention Logic | Sitagliptin (Polar, early eluting) < Deamino Imp 1 < Deamino Imp 2 (Late eluting due to styryl hydrophobicity) |
Critical Resolution Markers
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Specificity: The method must resolve the cis (Z) and trans (E) isomers if present. CAS 1675201-14-5 is typically the trans (E) isomer.
-
Peak Purity: Use a Diode Array Detector (DAD) to ensure the Impurity 2 peak is not co-eluting with the "Desfluoro" analogs.
Visualization: Analytical Workflow
Caption: Analytical logic for identifying Deamino Impurity 2 based on Relative Retention Time (RRT).
Control & Mitigation Strategies
To maintain CAS 1675201-14-5 below ICH Q3A/B limits (typically <0.15% or <0.2%), the following control measures are mandatory:
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pH Control in Workup: Avoid prolonged exposure to strong bases during the free-basing of Sitagliptin salts, as this catalyzes the retro-Michael elimination of ammonia.
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Hydrogenation Selectivity: If the synthesis involves reducing an enamine precursor, ensure complete conversion. Residual unreduced intermediates can isomerize to Impurity 2 during workup.
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Storage Conditions: The impurity is a degradation product. Protect the API from moisture and excessive heat. Stability studies indicate that acidic hydrolysis (e.g., 2.5M HCl at 60°C) accelerates the formation of deamino species.
References
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National Institutes of Health (NIH) / ACS Omega. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. (2020).[2] Describes the synthesis and characterization of deamino-dehydro impurities.
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BOC Sciences. Sitagliptin Deamino Impurity 2 Product Profile. Confirms CAS 1675201-14-5 identity and structure.
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Drug Analytical Research. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions. (2023).[3][4] Discusses degradation pathways leading to deamino species.
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SynThink Chemicals. Sitagliptin Styrylacetyl Analog Data Sheet. Provides IUPAC naming and structural confirmation for CAS 1675201-14-5.
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Journal of Chemical and Pharmaceutical Research. Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phosphate. (2012). Establishes baseline HPLC conditions for impurity separation.
Sources
- 1. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity | Drug Analytical Research [seer.ufrgs.br]
